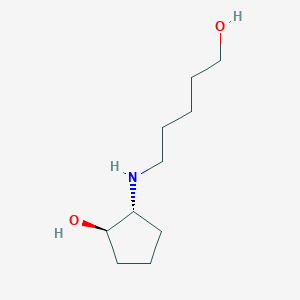

(1R,2R)-2-((5-Hydroxypentyl)amino)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17900173

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | (1R,2R)-2-(5-hydroxypentylamino)cyclopentan-1-ol |

| Standard InChI | InChI=1S/C10H21NO2/c12-8-3-1-2-7-11-9-5-4-6-10(9)13/h9-13H,1-8H2/t9-,10-/m1/s1 |

| Standard InChI Key | HAAYYVYJUNGAIK-NXEZZACHSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)O)NCCCCCO |

| Canonical SMILES | C1CC(C(C1)O)NCCCCCO |

Introduction

(1R,2R)-2-((5-Hydroxypentyl)amino)cyclopentan-1-ol is a chiral organic compound characterized by a cyclopentanol core structure with an amino group attached to a hydroxypentyl chain. The stereochemistry at the 1R,2R positions of the cyclopentane ring plays a crucial role in its biological and chemical properties. This compound has been highlighted for its potential applications in medicinal chemistry, particularly as a building block for drug discovery and development.

Key Structural Features:

-

Cyclopentanol Core: A five-membered ring containing a hydroxyl group.

-

Hydroxypentyl Substitution: A linear chain with a terminal hydroxyl group attached to the amino group.

-

Stereochemistry: The (1R,2R) configuration denotes specific spatial arrangements critical for its bioactivity.

Synthesis Pathways

The synthesis of (1R,2R)-2-((5-Hydroxypentyl)amino)cyclopentan-1-ol typically involves multi-step organic reactions designed to achieve high stereochemical purity and yield. While specific synthetic routes for this compound are not explicitly detailed in available sources, general methodologies for similar compounds include:

General Synthetic Steps:

-

Starting Material Selection: Cyclopentanone derivatives are often used as precursors.

-

Reductive Amination: Introduction of the amino group through reductive amination using reagents like formaldehyde and ammonia or amines.

-

Chain Functionalization: Attachment of the hydroxypentyl chain via alkylation or nucleophilic substitution.

-

Resolution of Enantiomers: Separation of racemic mixtures to isolate the (1R,2R) enantiomer, often through chiral chromatography or enzymatic methods.

Reaction Conditions:

-

Solvents: Ethanol or methanol to enhance solubility and reaction kinetics.

-

Catalysts: Hydrogenation catalysts like palladium on carbon (Pd/C) may be employed.

-

Temperature: Controlled conditions, typically under reflux, to optimize yield and selectivity.

Pharmacological Potential

The compound's structure suggests potential interactions with biological targets due to its functional groups and chirality:

-

Neurological Disorders: Its similarity to bioactive molecules indicates potential utility in modulating neurotransmitter systems .

-

Cardiology: Structural analogs have been explored for cardiovascular applications.

Drug Development

This compound serves as:

-

A lead compound for synthesizing derivatives with enhanced bioactivity.

-

A chiral building block for creating enantiomerically pure pharmaceuticals.

Mechanistic Insights

While the precise mechanism of action is not detailed in current literature, the compound's structure implies:

-

Potential hydrogen bonding interactions via its hydroxyl and amino groups.

-

Stereospecific binding to enzymes or receptors due to its chiral nature.

Further research is required to elucidate specific molecular pathways influenced by this compound.

Future Research Directions

Areas for further exploration include:

-

Biological Activity Screening: Investigating its effects on specific enzymes, receptors, or pathways.

-

Structure-Activity Relationship (SAR): Modifying functional groups to optimize pharmacological properties.

-

Large-scale Synthesis: Developing cost-effective methods for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume